
1-Méthyl-3-((pyridin-2-ylméthyl)amino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a pyridin-2-ylmethylamino group
Applications De Recherche Scientifique
1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mécanisme D'action
Target of Action
Pyrrolidin-2-one derivatives are known to interact with a variety of biological targets .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as its solubility and stability, can significantly impact its bioavailability .
Result of Action
It’s known that pyrrolidin-2-one derivatives can have a variety of biological effects, including anti-inflammatory and analgesic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring followed by the introduction of the pyridin-2-ylmethylamino group. One common method involves the reaction of 1-methylpyrrolidin-2-one with pyridin-2-ylmethylamine under appropriate conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A simpler analog without the pyridin-2-ylmethylamino group.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may alter their biological activity.
Prolinol: A related compound with a hydroxyl group instead of the pyridin-2-ylmethylamino group.
Uniqueness: 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one is unique due to the presence of the pyridin-2-ylmethylamino group, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for medicinal chemistry and drug design.
Propriétés
IUPAC Name |
1-methyl-3-(pyridin-2-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-7-5-10(11(14)15)13-8-9-4-2-3-6-12-9/h2-4,6,10,13H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXKAYCLQCLQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)
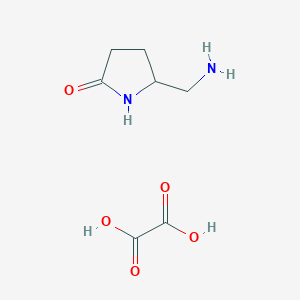
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)

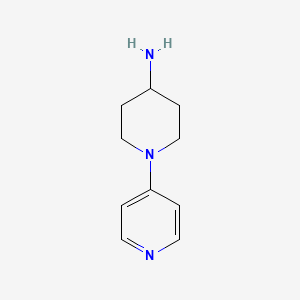
![1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide](/img/structure/B2490340.png)
![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)
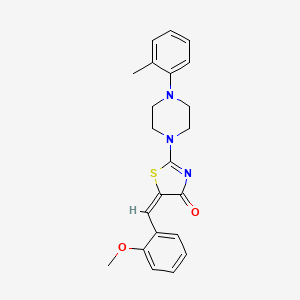
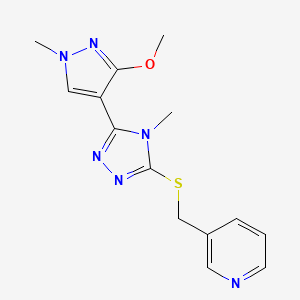
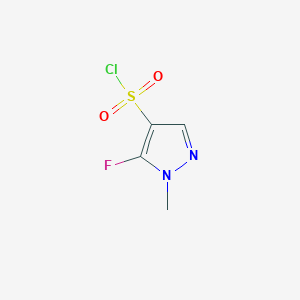
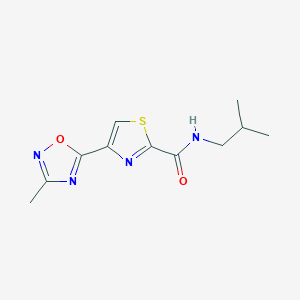
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2490348.png)
![1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2490350.png)
